(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione
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Overview
Description
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound that features a unique structure with a spiro junction connecting two heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by a series of cyclization and functionalization steps to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Uniqueness
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and diazaspiro groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90058-25-6 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1 |
InChI Key |
RDUZNDBHVAWDKB-LURJTMIESA-N |
Isomeric SMILES |
C1CCC2(C1)C(=O)N[C@H](C(=O)N2)CO |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(C(=O)N2)CO |
Origin of Product |
United States |
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